

Executive Summary: Structural & Retrosynthetic Analysis

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *4-Formyl-3,5-dimethylphenyl acetate*
CAS No.: 925441-90-3
Cat. No.: B1404700

[Get Quote](#)

Compound Identity:

- IUPAC Name: **4-Formyl-3,5-dimethylphenyl acetate**
- Common Precursor Name: Acetate of 3,5-Dimethyl-4-hydroxybenzaldehyde
- CAS No: 925441-90-3[1]
- Structural Nuance: The nomenclature "3,5-dimethyl" typically refers to the positions relative to the aldehyde group (C1) in the benzaldehyde parent structure. Relative to the phenol/acetate (C1), the methyl groups are at positions 2 and 6. Thus, the core scaffold is derived from 2,6-dimethylphenol (2,6-xyleneol) or Mesityl (2,4,6-trimethylphenol).

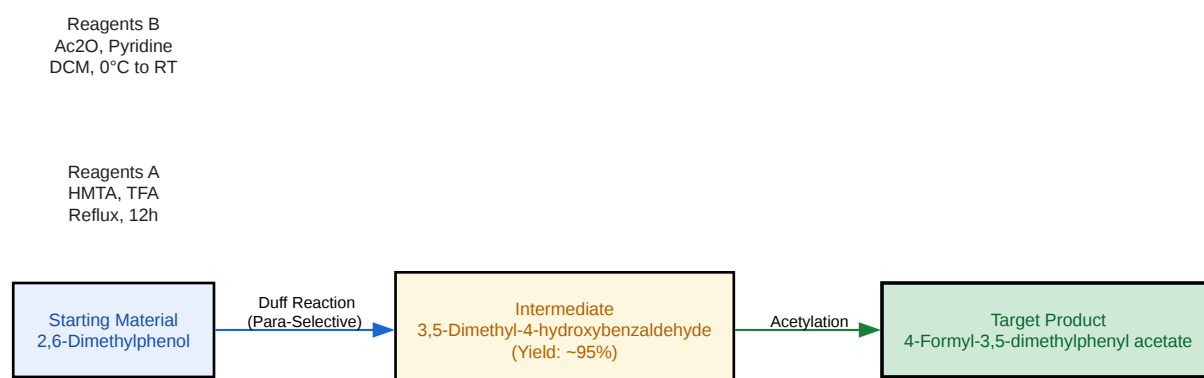
Synthesis Strategy: The most robust, high-purity pathway utilizes the Duff Reaction on 2,6-dimethylphenol to install the aldehyde at the para-position, followed by standard acetylation. This route avoids the over-oxidation issues of mesitol and the poor regioselectivity of Reimer-Tiemann.

Part 1: Synthesis Pathway & Mechanism

The Pathway: Duff Formylation & Acetylation

The synthesis proceeds in two distinct stages:

- Regioselective Formylation: Conversion of 2,6-dimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde using Hexamethylenetetramine (HMTA) in Trifluoroacetic acid (TFA). [2]
- Esterification: Protection of the phenolic hydroxyl group using Acetic Anhydride.



[Click to download full resolution via product page](#)

Figure 1: Two-step synthesis pathway from 2,6-dimethylphenol via Duff reaction.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

Rationale: Direct formylation of 2,6-dimethylphenol using standard Vilsmeier-Haack conditions can be sluggish due to steric crowding. The modified Duff reaction using TFA as a solvent provides excellent para-selectivity and high yields (up to 95%). [2]

Reagents:

- 2,6-Dimethylphenol (2,6-Xylenol): 12.2 g (100 mmol)[2]
- Hexamethylenetetramine (HMTA): 14.0 g (100 mmol)[2]
- Trifluoroacetic Acid (TFA): 150 mL (Solvent/Catalyst)[2]
- Workup: Ice water, Na₂CO₃ (sat. aq.), Diethyl ether or Ethyl Acetate.

Protocol:

- Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[3]
- Addition: Charge the flask with 2,6-dimethylphenol (12.2 g) and HMTA (14.0 g).
- Solvent: Add TFA (150 mL) carefully. Caution: Exothermic reaction possible.
- Reaction: Heat the mixture to reflux (approx. 85–90°C) and stir for 12 hours. The solution will turn orange/yellow.
- Quench: Cool the mixture to room temperature. Pour the reaction mass slowly into 600 mL of crushed ice/water with vigorous stirring. Stir for 15–20 minutes.
- Neutralization: Carefully neutralize the slurry by adding saturated Na₂CO₃ solution until pH ~7–8. Caution: CO₂ evolution.
- Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).
- Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Crystallization: Recrystallize the crude yellow solid from chloroform/pentane or toluene to yield off-white needles.
 - Target Yield: 90–95%

- Melting Point: 111–113°C^[2]

Step 2: Acetylation to 4-Formyl-3,5-dimethylphenyl acetate

Rationale: Standard acetylation using acetic anhydride is efficient. Pyridine serves as both solvent and base to scavenge the acetic acid byproduct.

Reagents:

- 3,5-Dimethyl-4-hydroxybenzaldehyde (Intermediate): 7.5 g (50 mmol)
- Acetic Anhydride: 7.65 g (75 mmol, 1.5 eq)
- Pyridine: 10 mL (or Triethylamine/DMAP in DCM)
- Dichloromethane (DCM): 50 mL

Protocol:

- Dissolution: Dissolve the intermediate (7.5 g) in dry DCM (50 mL) in a 250 mL flask. Add Pyridine (10 mL).
- Acylation: Cool to 0°C in an ice bath. Add Acetic Anhydride (7.65 g) dropwise over 10 minutes.
- Reaction: Remove ice bath and stir at room temperature for 2–3 hours. Monitor by TLC (Hexane:EtOAc 7:3) until starting material disappears.
- Workup: Quench with cold water (50 mL). Separate the organic layer.^{[2][3][4]}
- Washing: Wash the organic layer successively with 1M HCl (to remove pyridine), saturated NaHCO₃ (to remove acid), and brine.
- Isolation: Dry over Na₂SO₄ and evaporate the solvent.
- Final Polish: The product is typically a white to pale yellow solid. It can be recrystallized from Hexane/EtOAc if necessary.

Part 3: Data Summary & Quality Control

Physicochemical Properties Table

Parameter	Specification	Notes
Appearance	White to pale yellow crystalline solid	Darkens upon prolonged air exposure
Melting Point	65–68°C (Estimated)	Precursor MP is 111–113°C
Molecular Weight	192.21 g/mol	Formula: C ₁₁ H ₁₂ O ₃
Solubility	Soluble in DCM, EtOAc, DMSO	Sparingly soluble in water
¹ H NMR (CDCl ₃)	δ 9.98 (s, 1H, CHO), 2.62 (s, 6H, Ar-CH ₃), 2.35 (s, 3H, OAc)	Methyls at 2,6 shield the ring protons

Isomer Verification (Critical): Ensure the starting material is 2,6-dimethylphenol.

- Correct Pathway: 2,6-Dimethylphenol

3,5-Dimethyl-4-hydroxybenzaldehyde (Methyls adjacent to OH)

Target.

- Incorrect Pathway: 3,5-Dimethylphenol

2,6-Dimethyl-4-hydroxybenzaldehyde (Methyls adjacent to CHO)

Isomeric Impurity.

- Note: The CAS 925441-90-3 typically refers to the product derived from the "3,5-dimethyl-4-hydroxybenzaldehyde" (Mesityl derivative) lineage.

References

- Duff Reaction on 2,6-Xylenol: Smith, W. E. "Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid." *Journal of Organic Chemistry*, 40(12), 1972. [Link](#) (Describes the 95% yield synthesis of the intermediate).

- Mesityl Oxidation Route: Shimizu, M., et al. "Selective oxidation of 2,4,6-trimethylphenol to 3,5-dimethyl-4-hydroxybenzaldehyde." Bulletin of the Chemical Society of Japan, 66(1), 1993.[5] [Link](#)
- Compound Data: PubChem CID 591072 (2,6-Dimethyl-4-hydroxybenzaldehyde) and related derivatives. [Link](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [Search Results - AK Scientific \[aksci.com\]](#)
- 2. [chemistry.mdma.ch \[chemistry.mdma.ch\]](#)
- 3. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- 4. [Organic Syntheses Procedure \[orgsyn.org\]](#)
- 5. [data.epo.org \[data.epo.org\]](#)
- To cite this document: BenchChem. [Executive Summary: Structural & Retrosynthetic Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1404700/docs#executive-summary-structural-retrosynthetic-analysis\]](https://www.benchchem.com/product/b1404700/docs#executive-summary-structural-retrosynthetic-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)